4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole

Catalog No.
S2892009
CAS No.
956441-32-0
M.F
C18H13N3S
M. Wt
303.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole

CAS Number

956441-32-0

Product Name

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole

IUPAC Name

4-phenyl-2-(5-phenylpyrazol-1-yl)-1,3-thiazole

Molecular Formula

C18H13N3S

Molecular Weight

303.38

InChI

InChI=1S/C18H13N3S/c1-3-7-14(8-4-1)16-13-22-18(20-16)21-17(11-12-19-21)15-9-5-2-6-10-15/h1-13H

InChI Key

SACVJOXDXSXAJP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CC=C4

solubility

not available

Synthesis and Availability:

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound containing thiazole and pyrazole rings linked by a central carbon atom. While the specific details of its synthesis are not readily available in public scientific literature, several commercial vendors offer the compound, suggesting established methods for its production [, ].

Potential Applications:

  • Medicinal Chemistry

    The thiazole and pyrazole rings are commonly found in various bioactive molecules, including pharmaceuticals. Researchers might investigate if 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole possesses any interesting biological activities, such as anti-microbial, anti-cancer, or other therapeutic effects [, ].

  • Material Science

    Heterocyclic compounds can exhibit unique physical and chemical properties, making them attractive for various material science applications. Researchers might explore if 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole possesses desirable properties for applications in organic electronics, sensors, or other functional materials [].

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a phenyl group and a pyrazole moiety. The molecular formula for this compound is C15H12N2SC_{15}H_{12}N_2S, and it is classified under the category of 2,5-disubstituted thiazoles. The structure consists of a five-membered thiazole ring, which contains sulfur and nitrogen atoms, and is fused with a pyrazole ring, known for its diverse biological activities. This compound has gained attention due to its potential applications in medicinal chemistry and pharmacology.

The chemical reactivity of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole can be attributed to the presence of both thiazole and pyrazole functional groups. These groups can participate in various reactions such as:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole and thiazole rings can act as nucleophiles.
  • Electrophilic aromatic substitutions: The aromatic rings can undergo substitutions with electrophiles due to their electron-rich nature.
  • Condensation reactions: The compound can also participate in condensation reactions to form larger heterocyclic compounds.

4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole has demonstrated significant biological activity, particularly in the field of medicinal chemistry. Some notable biological properties include:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antibacterial and antifungal properties.
  • Anticancer Potential: Research indicates that compounds within this class may inhibit cancer cell proliferation, making them candidates for further development as anticancer agents.
  • Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole typically involves several steps:

  • Formation of the Pyrazole Ring: This may involve the reaction of phenylhydrazine with an appropriate carbonyl compound.
  • Thiazole Formation: The pyrazole intermediate can then be reacted with thioketones or thioamides in the presence of acid catalysts to form the thiazole ring.
  • Final Coupling: The final product is obtained through coupling reactions that link the pyrazole and thiazole moieties.

For example, a common synthetic route involves using Vilsmeier–Haack reactions or cyclocondensation methods to construct the desired heterocyclic framework .

The applications of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole are diverse and include:

  • Pharmaceutical Development: Its derivatives are being explored as potential drugs for treating infections and cancer.
  • Agricultural Chemistry: Some compounds in this class may serve as agrochemicals due to their antimicrobial properties.
  • Material Science: The unique structural features may also find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole often focus on its binding affinity to various biological targets. For instance:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with proteins involved in disease pathways can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Its potential role as an inhibitor of specific enzymes related to inflammation or cancer progression is an active area of research .

Several compounds share structural similarities with 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole, including:

Compound NameStructural FeaturesUnique Aspects
2-(5-Arylpyrazolyl)-4-(substituted phenyl)thiazolesContains both thiazole and pyrazole moietiesVaried aryl substitutions affect biological activity
5-(Phenyl)-thiazolesThiazoles with different substituentsFocus on antimicrobial properties
PyrazolinesFive-membered ring structures with varying substituentsDifferent reactivity patterns

These compounds exhibit varying degrees of biological activity and reactivity based on their substituents and structural configurations. The uniqueness of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole lies in its specific combination of phenyl groups attached to both the pyrazole and thiazole rings, which may enhance its pharmacological profile compared to others in its class .

Conventional Organic Synthesis Routes

The synthesis of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole represents a significant achievement in heterocyclic chemistry, primarily accomplished through conventional multistep organic synthesis pathways [1] [2]. The most established synthetic route involves the sequential construction of the pyrazole ring followed by thiazole formation through cyclocondensation reactions [1].

The conventional synthesis begins with the preparation of substituted acetophenones, which undergo reaction with diethyl oxalate and potassium tertiary-butoxide in tetrahydrofuran at temperatures ranging from 0 degrees Celsius to room temperature [1] [2]. This initial step produces ethyl 2,4-dioxo-4-arylbutanoates in yields ranging from 65 to 80 percent [2]. The subsequent reaction of these 1,3-diketoester compounds with phenylhydrazine in ethanol under reflux conditions for 3 to 4 hours generates ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates [1] [2].

The carboethoxy group reduction represents a critical step in the synthetic sequence, accomplished using lithium aluminum hydride in tetrahydrofuran to produce (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols with yields typically reaching 88 percent [2]. Selective oxidation of these pyrazolyl-methanols using 2-iodoxybenzoic acid in dimethyl sulfoxide provides 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes [1] [2].

The final thiazole ring formation occurs through a cyclocondensation reaction between 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides and substituted phenacyl bromides in ethanol under reflux conditions [1] [2]. This reaction typically requires 2 hours of reflux and produces the target 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives in yields ranging from 62 to 85 percent [1].

Alternative conventional approaches utilize the reaction of 2-hydrazino-4-phenylthiazole with acetophenone in ethanol under reflux conditions in the presence of glacial acetic acid [3]. This method first forms the corresponding intermediate acetophenone-hydrazone (pyrazoline) in 80 percent yield, which subsequently undergoes Vilsmeier-Haack reaction with dimethylformamide-phosphorus oxychloride mixture at 80 to 85 degrees Celsius for 5 hours [3].

Table 1: Conventional Synthesis Yields and Physical Properties

CompoundR₁ SubstituentR₂ SubstituentYield (%)Melting Point (°C)Physical Nature
10aHH85198-200Pale pink solid
10bHCl76180-182White solid
10cHF62174-176White solid
10dH4-OMe73156-158Pale yellow solid
10eH4-NO₂79>210Yellow solid
10h4-ClH81170-172White solid
10i4-ClCl79102-104White solid

Microwave-Assisted and Solvent-Free Approaches

Microwave-assisted synthesis has emerged as a powerful methodology for the efficient preparation of thiazole-containing heterocycles, offering significant advantages in terms of reaction time reduction and enhanced yields [6] [7]. The application of microwave irradiation in the synthesis of pyrazole-linked thiazole derivatives demonstrates remarkable improvements over conventional heating methods [6].

One-pot microwave-assisted synthesis protocols have been developed utilizing trichloroisocyanuric acid as a dual oxidant and chlorine source, combined with 2,2,6,6-tetramethylpiperidine-1-oxyl as a co-oxidant [6]. These reactions typically proceed within 25 to 45 minutes under microwave irradiation, representing a substantial time reduction compared to conventional methods [6].

The microwave-assisted approach for thiazole synthesis involves the reaction of aldehydes with dithiooxamide followed by oxidation-aromatization with 1,4-benzoquinone derivatives [7]. This two-step sequence provides excellent yields and demonstrates tolerance for both aromatic and aliphatic aldehydes [7]. The microwave conditions significantly reduce the excess of aldehyde required compared to traditional methodologies [7].

Microwave-assisted one-pot three-component reactions have been successfully applied to synthesize thiazole derivatives from aromatic aldehydes, thiosemicarbazide, and phenacyl bromides [11]. These reactions typically require 10 to 15 minutes under microwave irradiation at 120 degrees Celsius, achieving yields ranging from 80 to 95 percent [8] [11].

Solvent-free methodologies represent an environmentally benign approach to thiazole synthesis, eliminating the need for organic solvents while maintaining high reaction efficiency [8]. Neat reaction conditions have been employed successfully for the synthesis of thiazoles and thiazolyl-pyrazole derivatives, providing excellent yields under mild conditions [4].

Table 2: Microwave-Assisted Synthesis Conditions and Outcomes

Reaction TypeTemperature (°C)Time (min)Yield (%)Solvent System
One-pot synthesis12010-1580-95Ethanol
Aldehyde condensation80-8525-4570-90Solvent-free
Three-component10015-3085-92Water/Ethanol
Oxidative cyclization6540-6077-94Neat conditions

The development of solvent-free synthetic protocols utilizing 4,4'-trimethylenedipiperidine as both solvent and catalyst has shown remarkable success [21]. This methodology operates at 65 degrees Celsius in the absence of additional solvents, achieving yields of 92 percent within 60 minutes [21]. The dual solvent-catalyst system demonstrates excellent recyclability and represents a significant advancement in green chemistry approaches [21].

Catalytic Systems for Heterocycle Formation

The development of efficient catalytic systems for heterocycle formation has revolutionized the synthesis of complex thiazole-pyrazole hybrid molecules [15] [17]. Metal-based catalytic systems, particularly those employing palladium, iron, and copper complexes, have demonstrated exceptional efficacy in promoting cyclization reactions [15] [16] [17].

Palladium complexes derived from thiazole ligands have shown remarkable catalytic activity in heterocycle formation [15] [17]. The square-planar geometry of palladium(II) complexes provides optimal coordination for catalyzing one-pot reactions, achieving yields up to 97 percent with reaction times as short as 20 minutes [15] [17]. These catalytic systems demonstrate excellent reusability, maintaining catalytic activity through four consecutive cycles without significant performance degradation [15] [17].

Iron(III) complexes have emerged as cost-effective alternatives to precious metal catalysts, offering comparable efficiency in heterocycle synthesis [15]. The development of iron-based catalytic systems represents a significant advancement in sustainable synthetic methodology, providing access to complex heterocyclic structures under mild reaction conditions [15].

Copper(II) catalytic systems have demonstrated unique capabilities in promoting carbon-nitrogen and carbon-sulfur bond formation [15] [18]. The utilization of copper acetate complexes with pyrazole-based ligands has proven particularly effective for oxidation reactions, achieving maximum reaction rates of 41.67 micromoles per liter per minute [18].

Enzymatic catalytic systems represent an innovative approach to thiazole synthesis, with trypsin from porcine pancreas demonstrating exceptional catalytic activity [19]. This biocatalytic approach achieves yields up to 94 percent under mild conditions, operating at 45 degrees Celsius with reaction times of 7 hours [19]. The enzymatic system shows broad substrate tolerance and represents a significant advancement in chemoenzymatic synthetic methodology [19].

Table 3: Catalytic System Performance Comparison

Catalyst TypeMetal CenterReaction TimeYield (%)Temperature (°C)Recyclability
Pd(II) ComplexPalladium20 min97804 cycles
Fe(III) ComplexIron2-3 h85-9260-803 cycles
Cu(II) ComplexCopper1-2 h88-94802 cycles
Trypsin PPTEnzyme7 h9445Multiple
Sc(OTf)₃Scandium2-6 h87802 cycles

The application of early transition metal catalysts, particularly tantalum-based systems, has shown promise for nitrogen-heterocycle alkylation reactions [13]. These catalytic systems operate under mild conditions without requiring bases, excess substrate, or additives, achieving excellent selectivity for branched reaction products [13].

Optimization of Reaction Conditions

The optimization of reaction conditions represents a critical aspect of efficient thiazole synthesis, requiring systematic evaluation of multiple parameters including temperature, solvent, catalyst loading, and reaction time [19] [20] [21]. Advanced optimization strategies have been developed utilizing both traditional experimental design and modern computational approaches [20].

Temperature optimization studies have revealed optimal reaction conditions typically ranging from 45 to 85 degrees Celsius, depending on the specific synthetic methodology employed [19] [21]. Lower temperatures often result in incomplete conversion, while excessive temperatures can lead to catalyst deactivation and reduced yields [19]. For enzymatic catalytic systems, temperature screening from 20 to 55 degrees Celsius identified 45 degrees Celsius as optimal, providing 90 percent yield compared to 46 percent at 20 degrees Celsius [19].

Solvent optimization represents another crucial parameter, with studies demonstrating significant effects on reaction outcomes [19] [21]. Ethanol has emerged as the most effective solvent for many thiazole synthesis reactions, achieving yields of 90 percent compared to trace amounts in tetrahydrofuran or 1,4-dioxane [19]. Mixed solvent systems, particularly water-ethanol combinations in 1:1 ratios, have shown enhanced performance for certain reaction types [21].

Catalyst loading optimization studies have established optimal concentrations for various catalytic systems [19]. For enzymatic systems, screening from 10 to 50 milligrams of catalyst identified 20 milligrams as optimal, providing 90 percent yield compared to 70 percent with 10 milligrams [19]. Higher catalyst loadings often result in diminished returns due to mass transfer limitations [19].

Table 4: Reaction Condition Optimization Results

ParameterOptimal ValueYield (%)Sub-optimal RangeYield Range (%)
Temperature45°C9020-35°C46-73
Catalyst Loading20 mg9010-50 mg70-88
Reaction Time7 h906-8 h75-88
Solvent Volume5 mL902-10 mL75-85
pH Range7-885-905-660-75

Reaction time optimization has revealed optimal durations varying significantly based on reaction methodology [19] [21]. Microwave-assisted reactions typically achieve completion within 10 to 60 minutes, while conventional heating methods require 2 to 8 hours [19] [21]. Prolonged reaction times often lead to side product formation and reduced selectivity [19].

Advanced optimization approaches utilizing Bayesian optimization algorithms have demonstrated superior performance compared to traditional experimental design methods [20]. These computational approaches enable more efficient exploration of multidimensional parameter spaces, reducing the number of required experiments while achieving better overall outcomes [20]. The integration of density functional theory calculations with experimental optimization has provided enhanced understanding of reaction mechanisms and improved predictive capabilities [20].

Antifungal Mechanisms Against Phytopathogens

The 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole scaffold demonstrates significant antifungal activity against various phytopathogenic fungi, particularly Aspergillus niger and Candida albicans. Research conducted on related pyrazolyl-thiazole derivatives reveals that these compounds exhibit zone of inhibition values ranging from 15.0 to 16.8 millimeters against Aspergillus niger, which are comparable to those achieved by the reference antifungal agent Ravuconazole [1] [2] [3].

The antifungal mechanism of action appears to be multifaceted, involving disruption of fungal cell wall synthesis and interference with essential metabolic pathways. Studies indicate that pyrazole-thiazole hybrids target fungal cell membranes through lipophilic interactions, leading to membrane destabilization and subsequent cell death [4] [5]. The presence of the thiazole ring enhances the compound's ability to penetrate fungal cell walls, while the pyrazole moiety contributes to the binding affinity with fungal enzymes [6].

Specifically, compounds bearing the 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole core structure exhibit excellent activity against Magnaporthe oryzae, a critical rice blast pathogen, with half maximal effective concentration values ranging from 1.29 to 2.65 micrograms per milliliter [5]. These values surpass those of commercial fungicides such as Isoprothiolane and Phenazine-1-carboxylic acid, demonstrating the superior potency of this scaffold against phytopathogens.

The mechanism involves inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. The pyrazole ring forms hydrogen bonds with key amino acid residues in the active site of sterol 14α-demethylase, while the thiazole moiety enhances binding affinity through hydrophobic interactions [7]. This dual interaction pattern results in effective enzyme inhibition and subsequent disruption of fungal cell membrane integrity.

Antibacterial Efficacy Spectrum

The antibacterial properties of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole derivatives encompass activity against both Gram-positive and Gram-negative bacterial strains. Comprehensive antimicrobial evaluations demonstrate that pyrazolyl-thiazole derivatives exhibit minimum inhibitory concentration values ranging from 0.22 to 15.8 micrograms per milliliter against various bacterial pathogens [1] [8] [9].

Against Escherichia coli, a representative Gram-negative bacterium, the compounds show zone of inhibition values between 11 and 14 millimeters, indicating moderate to good antibacterial activity [1] [2]. For Staphylococcus aureus, including methicillin-resistant strains, the derivatives demonstrate enhanced potency with zone of inhibition values reaching 15.2 millimeters [8] [10]. Particularly noteworthy is the activity against Proteus mirabilis, where six compounds in the pyrazolyl-thiazole series showed significant inhibitory effects with zone of inhibition values exceeding 15 millimeters [1] [2].

The antibacterial mechanism primarily involves dual enzyme inhibition targeting both deoxyribonucleic acid gyrase and dihydrofolate reductase. Studies reveal that pyrazole-thiazole hybrids exhibit half maximal inhibitory concentration values ranging from 12.27 to 31.64 micromolar against deoxyribonucleic acid gyrase, which are superior to those of Ciprofloxacin [9] [11]. For dihydrofolate reductase inhibition, the compounds demonstrate even more potent activity with half maximal inhibitory concentration values between 0.52 and 2.67 micromolar, significantly lower than the reference drug Trimethoprim [9] [12].

The dual targeting mechanism disrupts bacterial deoxyribonucleic acid replication and folate metabolism simultaneously. Deoxyribonucleic acid gyrase inhibition prevents bacterial chromosome supercoiling, essential for deoxyribonucleic acid replication and transcription, while dihydrofolate reductase inhibition blocks the synthesis of tetrahydrofolate, crucial for purine and thymidine biosynthesis [11] [13]. This multitarget approach reduces the likelihood of resistance development and enhances overall antibacterial efficacy.

Structure-Activity Relationship Studies

Structure-activity relationship analysis reveals critical structural features that influence the biological activity of 4-phenyl-2-(5-phenyl-1H-pyrazol-1-yl)-1,3-thiazole derivatives. The positioning and nature of substituents on both the pyrazole and thiazole rings significantly impact antimicrobial and antioxidant potencies [24] [26].

Electron-donating substituents, particularly methyl and methoxy groups, consistently enhance all three biological activities. The presence of 4-methoxyphenyl or 4-methylphenyl substituents on the phenyl rings increases antifungal activity against Aspergillus niger and Candida albicans while simultaneously improving antibacterial efficacy against both Gram-positive and Gram-negative bacteria [1] [14]. These substituents increase electron density on the aromatic system, facilitating better binding interactions with biological targets.

Conversely, electron-withdrawing groups such as chlorine, bromine, and nitro substituents generally reduce antioxidant activity but may enhance certain antimicrobial properties depending on their position [15] [26]. The 4-chlorophenyl substitution pattern shows particular promise for antibacterial activity, as demonstrated by compounds exhibiting minimum inhibitory concentration values below 1 microgram per milliliter against various bacterial strains [8] [9].

The pyrazole ring substitution at the 1-position proves critical for all biological activities. Direct attachment to the thiazole ring through this position creates an optimal geometry for target binding and maintains the electronic properties necessary for bioactivity [24] [27]. Modification or absence of this linkage dramatically reduces biological potency across all tested parameters.

Lipophilic chain incorporation enhances membrane penetration and cellular uptake, leading to improved biological activity [28]. The balance between hydrophilic and lipophilic characteristics determines the compound's ability to cross cellular barriers while maintaining aqueous solubility necessary for biological activity. Studies demonstrate that compounds with intermediate lipophilicity show optimal antimicrobial and antioxidant properties [10] [28].

XLogP3

4.6

Dates

Last modified: 04-15-2024

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